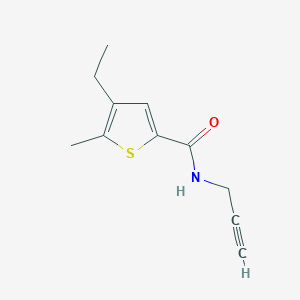![molecular formula C14H13N3OS B7537147 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the activity of protein kinase C and mitogen-activated protein kinase by binding to their active sites. This binding prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide also inhibits the release of inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been shown to decrease the levels of reactive oxygen species, which makes it a potential therapeutic agent for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a potent inhibitor of protein kinase C and mitogen-activated protein kinase, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is also a fluorescent probe, which makes it a valuable tool for imaging cellular structures. However, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has limited solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be modified to improve its solubility in water, which would make it a more useful tool for studying cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be modified to improve its selectivity for specific enzymes, which would make it a more valuable therapeutic agent. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. Overall, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has the potential to be a valuable tool for studying cellular processes and a valuable therapeutic agent for various diseases.
Synthesemethoden
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be synthesized using different methods, and the most common method is the reaction of 4-cyano-N-(2-chloroethyl)benzamide with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base. The reaction yields 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide as a yellow solid, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of several enzymes, including protein kinase C and mitogen-activated protein kinase, which are involved in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Eigenschaften
IUPAC Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-17-13(9-19-10)6-7-16-14(18)12-4-2-11(8-15)3-5-12/h2-5,9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBURKMWZGHSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)





![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)